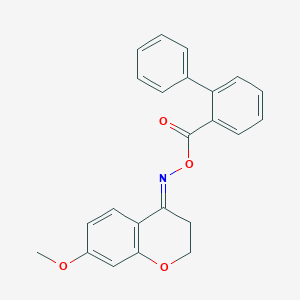
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime, also known as MDL-72527, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of coumarin derivatives and is known to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
The mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to modulate the NF-κB pathway and reduce oxidative stress. It has also been shown to exhibit neuroprotective effects, which may be attributed to its ability to modulate the MAPK pathway and reduce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime has several advantages for lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and its biological effects are not fully understood. It is also relatively expensive, which may limit its use in some laboratories.
Direcciones Futuras
There are several future directions for the study of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could investigate the potential of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime in combination with other compounds for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime involves the reaction between 7-methoxy-2,3-dihydro-4H-chromen-4-one and 2-biphenylylcarbonyl chloride in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to obtain the oxime derivative. This method has been optimized and yields high purity 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime.
Propiedades
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-17-11-12-20-21(13-14-27-22(20)15-17)24-28-23(25)19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3/b24-21+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKAZRAQWJSVGI-DARPEHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3C4=CC=CC=C4)CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3C4=CC=CC=C4)/CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(1,3-benzodioxol-5-ylmethylene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5745899.png)
![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)
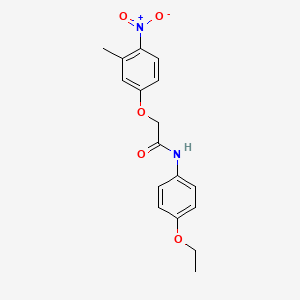
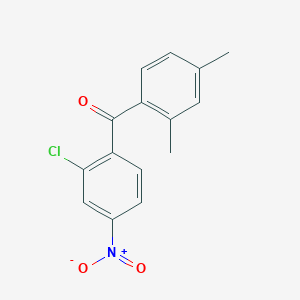
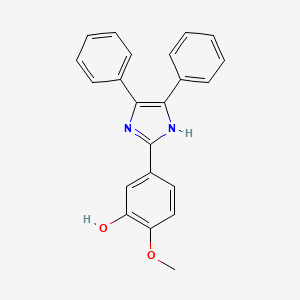
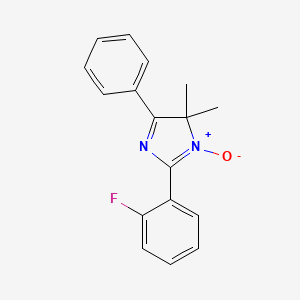
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
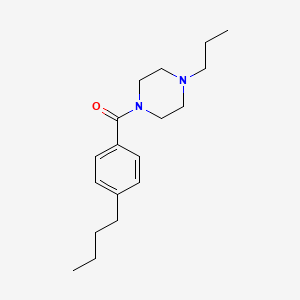
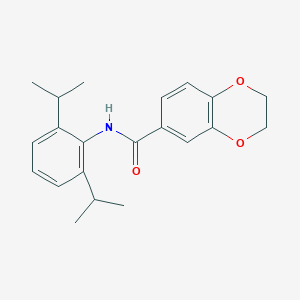
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)